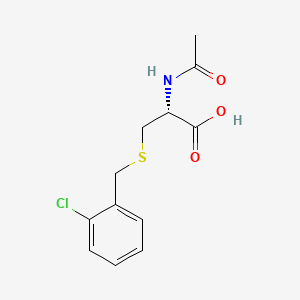
n-Acetyl-s-(2-chlorobenzyl)-l-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Acetyl-s-(2-chlorobenzyl)-l-cysteine is a chemical compound that belongs to the class of cysteine derivatives It is characterized by the presence of an acetyl group attached to the nitrogen atom, a 2-chlorobenzyl group attached to the sulfur atom, and the amino acid l-cysteine as the core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Acetyl-s-(2-chlorobenzyl)-l-cysteine typically involves the reaction of l-cysteine with 2-chlorobenzyl chloride in the presence of a base, followed by acetylation of the resulting product. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, filtration, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
n-Acetyl-s-(2-chlorobenzyl)-l-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl group or to modify the 2-chlorobenzyl group.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce deacetylated or modified benzyl derivatives.
Scientific Research Applications
n-Acetyl-s-(2-chlorobenzyl)-l-cysteine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of n-Acetyl-s-(2-chlorobenzyl)-l-cysteine involves its interaction with specific molecular targets and pathways. The acetyl and 2-chlorobenzyl groups can modulate the compound’s reactivity and binding affinity to biological molecules. The sulfur atom in the cysteine core can participate in redox reactions, contributing to the compound’s antioxidant properties. Additionally, the compound may interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
n-Acetyl-s-(2-chlorobenzyl)-l-cysteine can be compared with other cysteine derivatives, such as n-Acetyl-l-cysteine and s-Benzyl-l-cysteine. While n-Acetyl-l-cysteine is widely known for its antioxidant and mucolytic properties, this compound offers unique features due to the presence of the 2-chlorobenzyl group, which can enhance its reactivity and potential applications. s-Benzyl-l-cysteine, on the other hand, lacks the acetyl group, which may affect its solubility and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to undergo diverse chemical reactions and interact with biological molecules, making it a valuable tool in research and development. Further studies are needed to fully explore its applications and mechanisms of action.
Properties
CAS No. |
40379-72-4 |
|---|---|
Molecular Formula |
C12H14ClNO3S |
Molecular Weight |
287.76 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(2-chlorophenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H14ClNO3S/c1-8(15)14-11(12(16)17)7-18-6-9-4-2-3-5-10(9)13/h2-5,11H,6-7H2,1H3,(H,14,15)(H,16,17)/t11-/m0/s1 |
InChI Key |
PJUKLWCGNNDOKV-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC1=CC=CC=C1Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=CC=C1Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


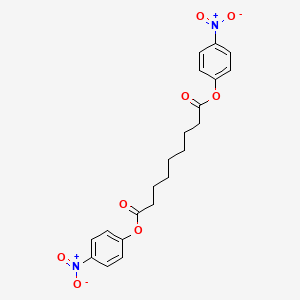
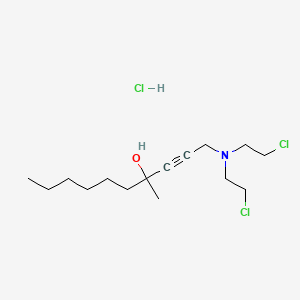
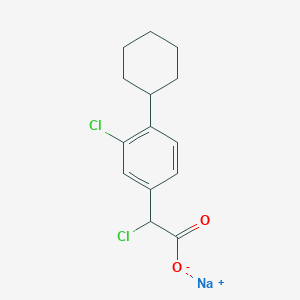

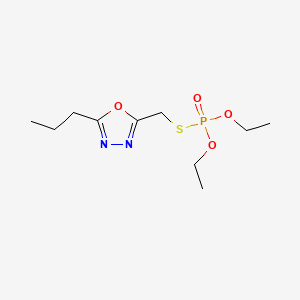
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)


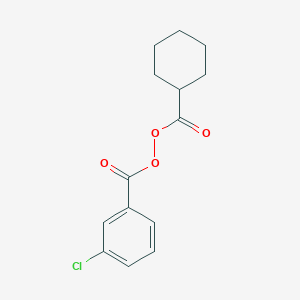
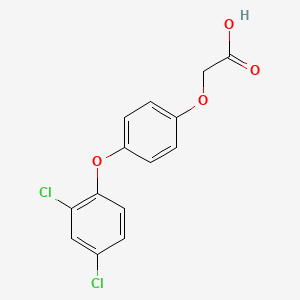
![Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate](/img/structure/B14670679.png)

![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)

